Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate
Description
Table 1: Hypothetical Crystallographic Parameters for Methyl 2-Bromo-6-Methoxyimidazo[1,2-A]Pyridine-7-Carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| $$ a $$ (Å) | 8.05 ± 0.03 |
| $$ b $$ (Å) | 15.50 ± 0.05 |
| $$ c $$ (Å) | 11.65 ± 0.04 |
| $$ \beta $$ (°) | 104.5 ± 0.2 |
| Volume (ų) | 1420 ± 10 |
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-7-4-13-5-8(11)12-9(13)3-6(7)10(14)16-2/h3-5H,1-2H3 |
InChI Key |
GNIBHFNPNVPQGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Method Description (Based on Patent CN103788092A)
- Starting Materials: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Reaction Conditions: The reaction is conducted in a solvent (water, ethanol, methanol, or Virahol) with an alkali base such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
- Temperature and Time: The mixture is stirred at 25–55 °C for 2 to 24 hours.
- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
- Purification: The crude product is recrystallized from an ethyl acetate/normal hexane mixture (1:1 volume ratio) to yield pure 6-bromoimidazo[1,2-a]pyridine.
Representative Experimental Data
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Product Description |
|---|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 55 | 5 | 72.0 | 76.5–78.0 | Off-white crystals |
| 2 | Sodium carbonate | Ethanol | 55 | 10 | 67.8 | 76.3–78.2 | Light brown crystals |
| 3 | Sodium hydroxide | Methanol | 55 | 12 | 35.2 | 75.6–78.2 | Light brown crystals |
| 4 | Triethylamine | Water | 55 | 20 | 53.4 | 76.3–77.8 | Light brown crystals |
Note: Reaction yields and purity vary with base and solvent choice, with sodium bicarbonate in ethanol providing the best yield and purity under mild conditions.
Introduction of Methoxy and Carboxylate Groups
While the patent focuses on the 6-bromoimidazo[1,2-a]pyridine core, further functionalization to obtain this compound involves:
- Methoxylation: The methoxy group at the 6-position can be introduced by nucleophilic substitution on a suitable precursor or by methylation of a hydroxyl group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Carboxylation and Esterification: The carboxylate group at the 7-position is typically introduced via carboxylation reactions followed by esterification with methanol to form the methyl ester. This can be achieved by reacting the intermediate with methyl bromopyruvate or ethyl bromopyruvate, which cyclizes to give the target compound.
Alternative and Environmentally Friendly Methods
Recent advances have demonstrated solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives under microwave irradiation, offering:
- Shorter reaction times.
- Higher yields.
- Lower costs and environmental impact.
This method involves direct condensation of 2-aminopyridines with α-haloketones or aldehydes without additional catalysts or solvents, which could be adapted for the synthesis of this compound by selecting appropriate starting materials.
Summary Table of Preparation Methods
Analytical Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the positions of substituents and ring integrity.
- Mass Spectrometry (MS): Confirms molecular weight (~249.08 g/mol).
- Infrared Spectroscopy (IR): Identifies functional groups such as methoxy and ester carbonyl.
- Melting Point Determination: Confirms purity and crystallinity.
These analyses ensure the structural correctness and high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylate groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups and properties .
Scientific Research Applications
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-bacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anti-tuberculosis research, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes and proteins involved in bacterial cell wall synthesis and replication . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
Methyl 6-Bromoimidazo[1,2-a]Pyridine-5-Carboxylate
This positional isomer shares the molecular formula C₉H₇BrN₂O₂ but differs in substituent placement: bromine is at position 6, and the carboxylate is at position 3. Despite identical molecular weights, the altered substituent positions can significantly affect reactivity and biological activity.
Methyl 3-Iodoimidazo[1,2-a]Pyridine-7-Carboxylate
Replacing bromine with iodine increases the molecular weight to 302.96 g/mol (for [M+H]+) and alters the compound’s steric and electronic profile. Predicted collision cross-section (CCS) values for this compound range from 142.0–153.3 Ų, indicating a more extended molecular conformation compared to brominated analogs .
Functional Group Variations
Methyl Imidazo[1,2-a]Pyridine-7-Carboxylate
The absence of bromine and methoxy groups simplifies the structure (C₈H₈N₂O₂ , MW: 176.18 g/mol). This compound has a melting point of 133–135°C and is less sterically hindered, making it a versatile precursor for further functionalization. However, its reduced halogen content limits its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to brominated derivatives .
Ethyl Carboxylate Analogs (Pyrazolo[4,3-c]Pyridine Derivatives)
Ethyl esters, such as ethyl 5-adamantylmethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (MW: 431.5 g/mol), demonstrate how ester chain length (ethyl vs. methyl) influences physical properties. These analogs exhibit higher melting points (e.g., 295–296°C ) due to increased molecular symmetry and van der Waals interactions . However, their pyrazolopyridine core differs electronically from imidazopyridine, affecting π-π stacking in biological targets.
Heterocyclic Core Modifications
Thieno[3,2-b]Pyridine Derivatives
Compounds like methyl 4-methyl-5-oxo-2-(4-phenoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate replace the imidazopyridine nitrogen with sulfur.
Perhydroepoxycyclopenta[c]Pyridine Derivatives
Methyl 4,5-diacetoxy-1-oxo-2-phenyl-perhydro-4,6-epoxycyclopenta[c]pyridine-7-carboxylate features a fused tricyclic system with an epoxide ring. Its complex structure (MW: 433.4 g/mol) results in distinct crystallographic properties, including a monoclinic crystal system (space group C2/c) and hydrogen-bonded ethanol solvate . Such structural complexity contrasts sharply with the planar imidazopyridine core of the target compound.
Comparative Data Table
Research Implications
The bromine and methoxy groups in this compound enhance its electrophilicity, making it a candidate for nucleophilic aromatic substitution reactions. In contrast, iodine-substituted analogs (e.g., methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate) offer utility in radiopharmaceuticals due to iodine’s isotopic properties . Ethyl carboxylate derivatives, while structurally distinct, highlight the impact of ester chain length on crystallinity and solubility .
Biological Activity
Methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 2225878-69-1 |
| Molecular Formula | C10H9BrN2O3 |
| Molecular Weight | 285.10 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥95% |
Structure
The compound features a bromine atom at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine ring. This structural configuration is critical for its biological activity.
Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : Studies have indicated that these compounds may inhibit specific enzymes involved in neurodegenerative diseases, thus offering protective effects on neuronal cells.
Case Studies
- Antitumor Efficacy : A study involving a series of imidazo[1,2-a]pyridine derivatives showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis and inhibit proliferation effectively.
- Sphingomyelinase Inhibition : Research on related compounds has pointed to their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in Alzheimer's disease. This inhibition could potentially reduce neuroinflammation and improve cognitive function in animal models.
- Antimicrobial Activity : In vitro testing revealed that the compound demonstrated notable activity against pathogenic bacteria and fungi, suggesting its utility in developing new antimicrobial therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Bromine Substitution : The presence of bromine at the 2-position enhances lipophilicity and may improve permeability across biological membranes.
- Methoxy Group : The methoxy group at the 6-position can influence receptor binding affinity and selectivity.
Absorption and Distribution
The compound is predicted to have high gastrointestinal absorption and favorable distribution characteristics due to its lipophilic nature. It is also identified as a blood-brain barrier (BBB) permeant, which is crucial for neuroactive compounds.
Metabolism
Preliminary studies suggest that this compound may undergo metabolic processes typical for heterocyclic compounds, including cytochrome P450-mediated oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
